molecular formula C₁₄H₅D₄Cl₂NO₂ B1155740 Chlorthalidone Impurity G-d4

Chlorthalidone Impurity G-d4

Cat. No.: B1155740
M. Wt: 298.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorthalidone Impurity G-d4 (CAS: 16289-13-7; molecular formula: C₁₄D₄H₅Cl₂NO₂; molecular weight: 298.157) is a deuterium-labeled analog of Chlorthalidone Impurity G, a process-related contaminant formed during the synthesis of the antihypertensive drug chlorthalidone. This isotopologue is primarily used as an internal reference standard in analytical methods to ensure accurate quantification of impurity levels in drug formulations . Its deuterium substitution at specific positions enhances metabolic stability, making it valuable for pharmacokinetic studies and regulatory compliance .

Structurally, Impurity G-d4 retains the core features of non-deuterated Impurity G, including a dichlorophenyl group and an isoindolinone scaffold. However, the incorporation of four deuterium atoms alters its physical properties (e.g., molecular weight, retention time in chromatography) without significantly affecting its chemical reactivity .

Properties

Molecular Formula

C₁₄H₅D₄Cl₂NO₂

Molecular Weight

298.16

Synonyms

3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorthalidone Impurity G

  • Molecular Formula: C₁₄H₉Cl₂NO₂
  • Molecular Weight : 294.13
  • Key Differences :
    • Lacks deuterium atoms, resulting in a lower molecular weight.
    • Exhibits moderate antihypertensive activity by inhibiting carbonic anhydrase isoforms (CAVB, VII, IX, XII, XIII) and the Na⁺/Cl⁻ cotransporter .
    • Used as a quality control standard but requires separate validation for deuterated analogs in mass spectrometry .
  • Analytical Detection : Quantified via RP-HPLC with LOQ 0.3 μg/mL and LOD 0.09 μg/mL in chlorthalidone formulations .

O-Methyl Chlorthalidone

  • Molecular Formula : C₁₅H₁₃ClN₂O₄S
  • Molecular Weight : 352.793
  • Key Differences: Contains a methyl group on the sulfonamide moiety, increasing steric hindrance and altering solubility.

Chlorthalidone Dimer

  • Molecular Formula : C₂₈H₁₉Cl₂N₃O₈S₂
  • Molecular Weight : 660.502
  • Key Differences :
    • Dimeric structure formed via covalent linkage of two chlorthalidone molecules.
    • Higher molecular weight complicates chromatographic separation; requires specialized methods like UPLC-MS/MS .

Hydrochlorothiazide

  • Molecular Formula : C₇H₈ClN₃O₄S₂
  • Molecular Weight : 297.73
  • Key Differences: Structurally distinct (benzothiadiazine core vs. isoindolinone in chlorthalidone). Shorter half-life (6–15 hours) compared to chlorthalidone (45–60 hours) due to reduced partitioning into red blood cells . Lower potency: 25–50 mg doses of hydrochlorothiazide equate to 12.5–25 mg chlorthalidone for similar BP reduction .
  • Safety Profile : Higher risk of hypokalemia with chlorthalidone, but superior cardiovascular outcomes in long-term studies .

Table 1. Comparative Overview of Chlorthalidone Impurity G-d4 and Related Compounds

Compound Molecular Formula Molecular Weight Key Features Analytical LOQ/LOD (μg/mL) Applications
This compound C₁₄D₄H₅Cl₂NO₂ 298.157 Deuterated reference standard; metabolic stability N/A Mass spectrometry, pharmacokinetics
Chlorthalidone Impurity G C₁₄H₉Cl₂NO₂ 294.13 Carbonic anhydrase inhibition; QC/QA standard 0.3 / 0.09 HPLC validation
O-Methyl Chlorthalidone C₁₅H₁₃ClN₂O₄S 352.793 Hygroscopic intermediate; no bioactivity N/A Synthesis monitoring
Chlorthalidone Dimer C₂₈H₁₉Cl₂N₃O₈S₂ 660.502 Immunogenic risk; trace-level impurity N/A Regulatory compliance
Hydrochlorothiazide C₇H₈ClN₃O₄S₂ 297.73 Shorter half-life; lower potency 0.5 / 0.15 First-line hypertension therapy

Analytical and Functional Insights

  • Chromatographic Separation: Impurity G-d4 elutes earlier than non-deuterated Impurity G in RP-HPLC due to deuterium-induced hydrophobicity changes .
  • Stability : Deuterium labeling enhances Impurity G-d4’s resistance to oxidative degradation, critical for long-term storage in reference materials .
  • Pharmacological Impact : While Impurity G exhibits carbonic anhydrase inhibition, deuterated analogs like G-d4 are pharmacologically inert but essential for tracing metabolic pathways .

Q & A

Q. Data Interpretation :

  • Chlorthalidone exhibits stability in thermal conditions (<0.1% degradation) but shows photolytic degradation (up to 0.82% in UV light), necessitating photostability testing for Impurity G-d4 .
  • Degradation products must be resolved using stability-indicating methods, with chromatographic peaks validated for specificity (e.g., retention time shifts <2%) .

Q. Table 1: Example Degradation Profile of Chlorthalidone Under Stress Conditions

ConditionDegradation (%)Major Degradants DetectedRetention Times (min)
Acidic (1N HCl)0.45Peaks at 3.512, 4.1553.5–4.2
Basic (1N NaOH)0.46Peaks at 2.012, 3.9982.0–4.0
Photolytic0.82Peaks at 3.532, 4.1453.5–4.1

Basic: What regulatory guidelines govern the quantification of elemental impurities in Chlorthalidone formulations?

Answer:
The USP <232>/<233> and ICH Q3D guidelines define permissible limits for elemental impurities (e.g., Pb, Cd, As) in pharmaceuticals. For this compound:

  • Risk Assessment : Evaluate impurities originating from raw materials (e.g., catalysts) or synthesis pathways.
  • Analytical Methods : Inductively coupled plasma-mass spectrometry (ICP-MS) is recommended for trace metal analysis, with detection limits ≤0.1 ppm .
  • Documentation : Certificates of Analysis (CoA) must report batch-specific impurity levels, validated against ICH Q3D’s permitted daily exposure (PDE) thresholds .

Advanced: How can researchers resolve discrepancies in impurity quantification data across analytical batches?

Answer:
Discrepancies often arise from matrix effects, column aging, or calibration drift. Mitigation strategies include:

  • System Suitability Tests (SST) : Ensure retention time reproducibility (<1% RSD) and peak symmetry (tailing factor <2.0) before each batch .
  • Standard Addition Method : Spike known concentrations of Impurity G-d4 into sample matrices to assess recovery (target: 98–102%) and identify interference sources .
  • Cross-Validation : Compare data from orthogonal methods (e.g., HPLC vs. LC-MS) to confirm impurity identity and quantity. For example, deuterated impurities like G-d4 require isotopic pattern verification via MS .

Basic: What physicochemical properties of this compound are critical for method development?

Answer:
Key properties include:

  • pKa : The sulfonamide group in Chlorthalidone derivatives has a pKa ~9.2, influencing ionization and mobile phase pH optimization .
  • Solubility : Impurity G-d4 is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., acetonitrile, methanol), requiring sonication for sample preparation .
  • UV Absorption : Maximum absorbance at 230–235 nm, critical for detector wavelength selection .

Advanced: How can experimental design (DoE) optimize impurity profiling methods for Chlorthalidone?

Answer:
A factorial design (e.g., 2³ or 3³) evaluates critical method parameters:

  • Factors : Mobile phase pH, gradient slope, column temperature.
  • Responses : Resolution between Impurity G-d4 and adjacent peaks, run time, peak asymmetry.
  • Optimization : Response surface methodology (RSM) identifies robust conditions. For example, a pH range of 3.5–4.0 and gradient slope of 1.5%/min maximize resolution while minimizing co-elution .

Basic: What are the reporting thresholds for impurities in Chlorthalidone under ICH guidelines?

Answer:

  • Identification Threshold : 0.10% (for maximum daily dose ≤2 g/day).
  • Qualification Threshold : 0.15%, requiring toxicological assessment if exceeded.
  • Specification Limit : ≤0.20% for any unidentified impurity .

Advanced: What strategies validate the stability-indicating capability of an HPLC method for Impurity G-d4?

Answer:

  • Forced Degradation Correlation : Ensure baseline separation between stressed samples and impurities (resolution ≥2.0).
  • Peak Purity Analysis : Use photodiode array (PDA) detectors to confirm spectral homogeneity (purity angle < purity threshold).
  • Robustness Testing : Evaluate method performance under deliberate variations (e.g., ±0.2 pH units, ±10% organic phase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.